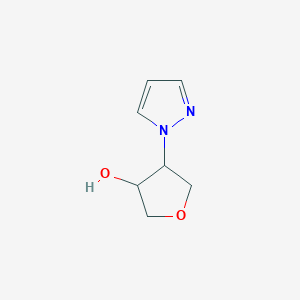
4-(1H-吡唑-1-基)氧戊环-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrazol-1-yl)oxolan-3-ol is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound features a pyrazole ring attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The presence of both pyrazole and oxolane moieties in its structure makes it an interesting compound for various chemical and biological studies.
科学研究应用
4-(1H-pyrazol-1-yl)oxolan-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-ol can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of 4-(1H-pyrazol-1-yl)oxolan-3-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 4-(1H-pyrazol-1-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
作用机制
The mechanism of action of 4-(1H-pyrazol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
4-(1H-pyrazol-1-yl)oxolan-3-one: This compound has a similar structure but contains a ketone group instead of a hydroxyl group.
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: This compound features a pyrazole ring attached to a pyrazine ring, offering different chemical properties and applications.
Uniqueness: 4-(1H-pyrazol-1-yl)oxolan-3-ol is unique due to the presence of both pyrazole and oxolane rings in its structure. This combination provides distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-pyrazol-1-yloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRGWBVTTJZGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2561921.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2561922.png)
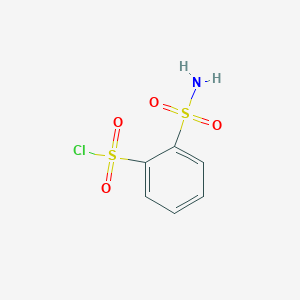

![[2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol](/img/structure/B2561926.png)
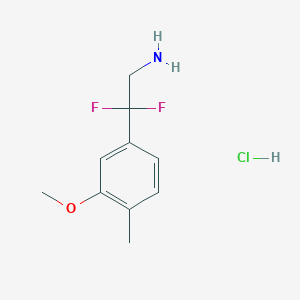
![2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2561930.png)
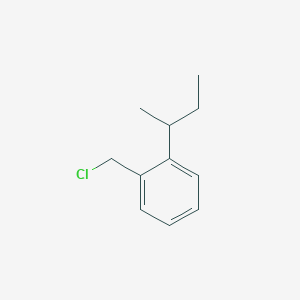
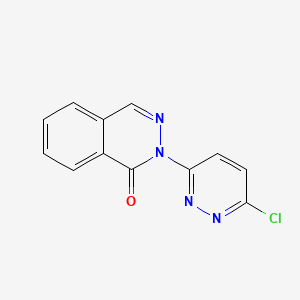

![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate](/img/structure/B2561940.png)
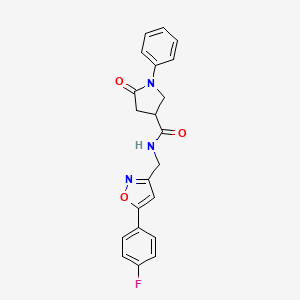
![4-bromo-1-({1-[(2-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2561944.png)
